FPR2 vs. FPR1 Functional Antagonism: WRW4 Confers Subtype Selectivity Unattainable with Cyclosporin H
WRW4 demonstrates a clear concentration-dependent selectivity window between FPR2 and FPR1, a property not shared by cyclosporin H or Boc-peptides. In a head-to-head comparison of functional antagonism in human neutrophils, WRW4 specifically inhibited FPR2 (FPRL1) signaling at low concentrations, whereas cyclosporin H preferentially inhibited FPR1 [1]. The study explicitly states that to specifically inhibit the FPR2 response, the antagonist WRW4 should be used [1]. The practical implication is that cyclosporin H, even at low concentrations, will confound FPR1/FPR2 discrimination.
| Evidence Dimension | Concentration-dependent functional antagonism of FPR1 vs. FPR2 signaling in human neutrophils |
|---|---|
| Target Compound Data | WRW4 specifically inhibits FPR2 signaling at low concentrations (IC₅₀ ~0.23 μM); at higher concentrations (>10 μM) partially inhibits FPR1. |
| Comparator Or Baseline | Cyclosporin H specifically inhibits FPR1 signaling at low concentrations; at higher concentrations partially inhibits FPR2. |
| Quantified Difference | WRW4 is recommended as the specific inhibitor for the FPR2 response, whereas cyclosporin H is recommended for the FPR1 response [1]. |
| Conditions | Functional assay measuring intracellular calcium mobilization and chemotaxis in human neutrophils stimulated with FPR1 (fMLF) and FPR2 (MMK-1) agonists. |
Why This Matters
This head-to-head evidence allows researchers to confidently select WRW4 for FPR2-specific pathway interrogation, avoiding the cross-reactivity artifacts inherent to cyclosporin H and ensuring unambiguous data interpretation.
- [1] Stenfeldt AL, et al. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor. Inflammation. 2007;30:224–229. View Source
